molecular formula C10H14N2O B12332490 3-(Pyridin-2-yl)piperidin-3-ol

3-(Pyridin-2-yl)piperidin-3-ol

Cat. No.: B12332490
M. Wt: 178.23 g/mol
InChI Key: DFKJDWQLJBFJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)piperidin-3-ol is a heterocyclic organic compound that features both a piperidine and a pyridine ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes multicomponent reactions using ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-(Pyridin-2-yl)piperidin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)piperidin-3-ol is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-pyridin-2-ylpiperidin-3-ol

InChI

InChI=1S/C10H14N2O/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9/h1-2,4,7,11,13H,3,5-6,8H2

InChI Key

DFKJDWQLJBFJHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.